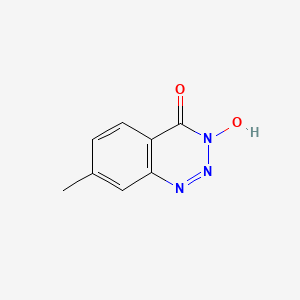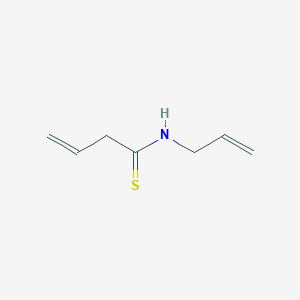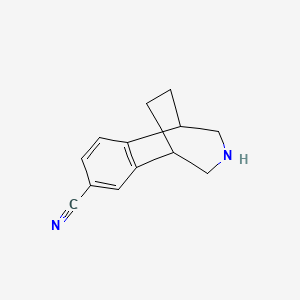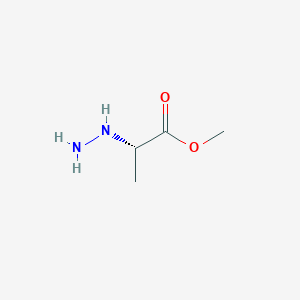
1,1'-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene is an organic compound with the molecular formula C({30})H({46}) It is a derivative of tetradecane, where two benzene rings are attached to the 7th and 8th carbon atoms of a dimethyltetradecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-dimethyltetradecane.
Benzylation: The 7,8-dimethyltetradecane is then subjected to benzylation reactions to attach benzene rings at the 7th and 8th positions. This can be achieved using Friedel-Crafts alkylation, where benzene is reacted with 7,8-dimethyltetradecane in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkylation and aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and surfactants.
作用机制
The mechanism of action of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function. Additionally, its aromatic rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
相似化合物的比较
Similar Compounds
7,8-Dimethyltetradecane: A simpler alkane without the benzene rings.
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene): A derivative with methoxy groups on the benzene rings.
Uniqueness
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene is unique due to the presence of two benzene rings attached to a dimethyltetradecane chain, providing distinct chemical and physical properties
属性
CAS 编号 |
824400-85-3 |
|---|---|
分子式 |
C28H42 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
(7,8-dimethyl-8-phenyltetradecan-7-yl)benzene |
InChI |
InChI=1S/C28H42/c1-5-7-9-17-23-27(3,25-19-13-11-14-20-25)28(4,24-18-10-8-6-2)26-21-15-12-16-22-26/h11-16,19-22H,5-10,17-18,23-24H2,1-4H3 |
InChI 键 |
JEROIDAHVQBTIU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(C1=CC=CC=C1)C(C)(CCCCCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
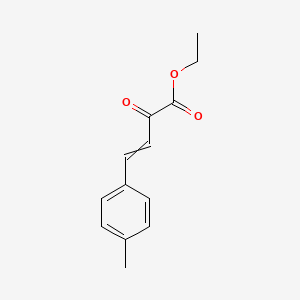
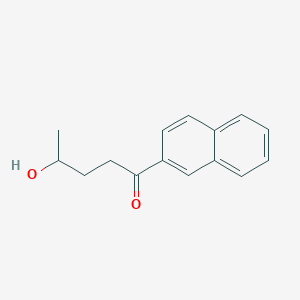

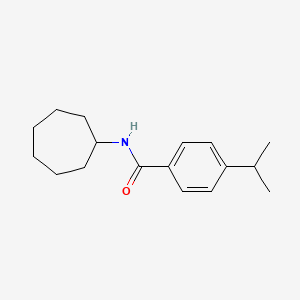
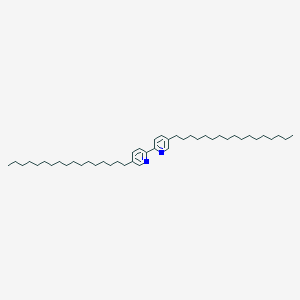
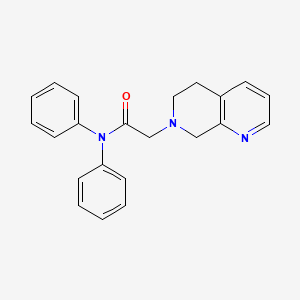
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
